Product packaging for Boronophenylalanine B-10(Cat. No.:CAS No. 80994-59-8)

Boronophenylalanine B-10

Cat. No.: B1667466
CAS No.: 80994-59-8
M. Wt: 208.21 g/mol
InChI Key: NFIVJOSXJDORSP-ULMHTEDTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Boronophenylalanine B-10 within Boron Neutron Capture Therapy (BNCT) Principles

Boron Neutron Capture Therapy (BNCT) is a cellular-level particle radiation therapy that combines two components which are individually non-toxic: the stable isotope boron-10 (B1234237) (¹⁰B) and a beam of low-energy (thermal) neutrons. researchgate.netjst.go.jpnih.gov The core principle of BNCT is based on a nuclear capture and fission reaction that occurs when ¹⁰B, having been selectively delivered to tumor tissue, is irradiated with these thermal neutrons. ncats.ionih.govmdpi.com

The ¹⁰B atom captures a neutron, momentarily forming an unstable ¹¹B atom, which then immediately fissions. frontiersin.org This decay process releases high linear energy transfer (LET) alpha particles (⁴He) and recoiling lithium-7 (B1249544) (⁷Li) nuclei. researchgate.netmdpi.commdpi.com The destructive power of BNCT lies in the physical characteristics of these emitted particles. They deposit a large amount of energy over a very short distance, with a path length of approximately 5–9 micrometers, which is roughly the diameter of a single cell. jst.go.jpnih.govmdpi.commdpi.com This localization of high-energy radiation ensures that the cytotoxic effects are confined primarily to the boron-containing cancer cells, thereby sparing adjacent healthy cells and tissues from significant damage. nih.govmdpi.commdpi.com The ultimate success of this therapeutic modality is therefore critically dependent on the selective and sufficient accumulation of ¹⁰B within the target tumor cells. researchgate.netnih.govnih.gov

Table 1: Key Properties of the ¹⁰B(n,α)⁷Li Nuclear Reaction

Property Description Source(s)
Reactants Stable Boron-10 (¹⁰B) isotope and low-energy thermal neutrons (<0.025 eV). researchgate.netjkslms.or.kr
Reaction ¹⁰B + ¹n → [¹¹B]* → ⁴He (alpha particle) + ⁷Li (lithium nucleus) + γ (gamma ray) mdpi.comjkslms.or.kr
Products High Linear Energy Transfer (LET) alpha particles and recoiling lithium-7 nuclei. mdpi.commdpi.commdpi.com
Particle Path Length 5–9 µm (approximately one cell diameter). jst.go.jpnih.govmdpi.com

| Effect | Localized cell destruction limited to boron-containing cells. | ncats.ionih.gov |

Foundational Role of this compound as a Targeted Boron Delivery Agent

The efficacy of BNCT hinges on a boron delivery agent that can preferentially accumulate in malignant cells. Boronophenylalanine (BPA) is one of only two such agents, along with sodium borocaptate (BSH), that has been used extensively in clinical settings. jst.go.jpnih.govjkslms.or.kr BPA is a phenylalanine analogue, an amino acid derivative that cancer cells can mistake for a natural nutrient. mdpi.commdpi.comntno.org

The foundational role of BPA as a targeted agent is rooted in its biological transport mechanism. nih.gov Cancer cells often have a heightened metabolic rate and an increased demand for amino acids to support rapid proliferation. To meet this demand, they frequently overexpress specific amino acid transporters on their cell membranes. ntno.org BPA is selectively taken up by tumor cells primarily through the L-type Amino Acid Transporter 1 (LAT1), which is commonly upregulated in a wide variety of cancers. mdpi.commdpi.comallenpress.comiiarjournals.org Research has also identified other transporters, such as ATB⁰,⁺ and LAT2, that contribute to the cellular uptake of BPA. nih.govnih.gov

This transporter-mediated uptake leads to a higher concentration of BPA, and thus ¹⁰B, in tumor cells compared to surrounding normal tissues. mdpi.com Achieving a high tumor-to-normal tissue boron concentration ratio (T/N ratio) and tumor-to-blood boron concentration ratio (T/B ratio) is a critical prerequisite for successful BNCT; a ratio greater than 3:1 is generally considered necessary for effective treatment. nih.govmdpi.comallenpress.com

Table 2: Amino Acid Transporters Involved in BPA Uptake and Their Affinity

Transporter Affinity (Km value in µM) Source(s)
LAT1 20.3 ± 0.8 nih.govnih.gov
LAT2 88.3 ± 5.6 nih.govnih.gov

| ATB⁰,⁺ | 137.4 ± 11.7 | nih.govnih.gov |

Historical Development and Evolution of this compound Research

The theoretical basis for BNCT was established by G.L. Locher in 1936, but the development of effective boron delivery agents took several decades. jkslms.or.kr Boronophenylalanine (BPA) was first synthesized in 1958 by Snyder and his colleagues. nih.gov

Initial research into BPA's potential as a BNCT agent was championed by Mishima Yutaka, who reevaluated it in the 1980s as a promising compound for targeting melanoma. mdpi.com This was based on the hypothesis that as a structural analogue of tyrosine, BPA would be taken up by melanoma cells for melanin (B1238610) synthesis. mdpi.com This pioneering work led to the first clinical trials of BPA-based BNCT for malignant melanoma, initiated by Mishima's team in 1987. mdpi.comjkslms.or.kr

Over the subsequent years, the scope of BPA research expanded significantly. Clinical studies demonstrated its potential for treating other aggressive cancers, most notably high-grade gliomas and recurrent head and neck cancers. researchgate.netjst.go.jpntno.org A landmark achievement in the history of BPA was its approval on March 25, 2020, by the Japanese Ministry of Health, Labour, and Welfare as a medical drug for use in BNCT for unresectable, advanced, or recurrent head and neck cancer. ntno.org

The evolution of BPA research continues, with current investigations focused on enhancing its therapeutic properties. These efforts include the development of new formulations, such as the BPA-fructose (BPA-F) complex, to improve solubility and the creation of novel drug constructs that link BPA to other boron-rich molecules to increase the payload of ¹⁰B delivered to each cancer cell. mdpi.comfrontiersin.org

Table 3: Key Milestones in Boronophenylalanine (BPA) Research

Year Milestone Source(s)
1936 G.L. Locher proposes the concept of neutron capture therapy. jkslms.or.kr
1958 p-Boronophenylalanine (BPA) is first synthesized by Snyder et al. nih.gov
1987 First clinical trials of BPA-based BNCT for malignant melanoma initiated by Mishima et al. mdpi.comjkslms.or.kr

| 2020 | BPA is approved in Japan for BNCT treatment of advanced or recurrent head and neck cancer. | ntno.org |

Table 4: List of Compounds Mentioned

Compound Name Abbreviation
Boronophenylalanine BPA
This compound ¹⁰B-BPA
Sodium Borocaptate BSH
Boronophenylalanine-fructose complex BPA-F
Boronophenylalanine–amide alkyl dodecaborate (B577226) BADB
Tyrosine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12BNO4 B1667466 Boronophenylalanine B-10 CAS No. 80994-59-8

Properties

IUPAC Name

(2S)-2-amino-3-(4-(10B)dihydroxy(10B)phenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO4/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15/h1-4,8,14-15H,5,11H2,(H,12,13)/t8-/m0/s1/i10-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIVJOSXJDORSP-ULMHTEDTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CC(C(=O)O)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[10B](C1=CC=C(C=C1)C[C@@H](C(=O)O)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30230833
Record name Boronophenylalanine B-10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30230833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80994-59-8
Record name Boronophenylalanine B-10
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080994598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Boronophenylalanine B-10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30230833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Borono-L-phenylalanine 10B
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BOROFALAN B-10
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/963AI80S1B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Strategies and Chemical Innovations of Boronophenylalanine B 10 and Its Derivatives

Methodologies for Isotopic Enrichment and Synthesis of Boronophenylalanine B-10

The cornerstone of effective BNCT is the use of boron compounds enriched with the ¹⁰B isotope, which has a much larger neutron capture cross-section than the more abundant ¹¹B. semanticscholar.org Therefore, the development of efficient and scalable synthetic routes to ¹⁰B-enriched L-BPA is of paramount importance.

Synthesis of [¹⁰B]-L-4-Boronophenylalanine (LBPA) via [¹⁰B]Pinacolborane Intermediates

A key advancement in the synthesis of [¹⁰B]-L-BPA involves the use of [¹⁰B]pinacolborane as a crucial intermediate. google.com This method offers a pathway for the mass production of [¹⁰B]-L-BPA with high ¹⁰B efficiency, which is critical given the high cost of isotopically enriched boron. google.comresearchgate.net The general strategy often involves the palladium-catalyzed cross-coupling reaction of a protected L-4-iodophenylalanine derivative with [¹⁰B]pinacolborane. semanticscholar.org This approach allows for the introduction of the ¹⁰B-containing boronic acid group late in the synthetic sequence, which helps to minimize the loss of the expensive ¹⁰B isotope. semanticscholar.org

The synthesis can be initiated from commercially available and enantiomerically pure starting materials like L-tyrosine or 4-iodo-L-phenylalanine derivatives. researchgate.net For instance, N-benzyloxycarbonyl-4-iodo-L-phenylalanine benzyl (B1604629) ester can be reacted with [¹⁰B]pinacolborane in the presence of a palladium catalyst, such as [PdCl₂(dppf)], to yield the protected [¹⁰B]-L-BPA derivative in high yields. researchgate.net Subsequent deprotection steps then afford the final enantiomerically pure [¹⁰B]-L-BPA. researchgate.net

Optimization of Synthetic Schemes for Enhanced ¹⁰B Efficiency

Maximizing the incorporation and retention of the ¹⁰B isotope throughout the synthesis is a primary goal of process optimization. The development of synthetic methods that are both high-yielding and minimize the number of steps involving the ¹⁰B-enriched material is crucial. semanticscholar.orggoogle.com The use of stable and easily handled intermediates like [¹⁰B]pinacolborane contributes significantly to this objective. google.com

Design and Synthesis of Advanced this compound Derivatives

While [¹⁰B]-L-BPA has shown clinical utility, researchers are actively designing and synthesizing advanced derivatives to overcome some of its limitations, such as solubility and tumor selectivity. nih.govwiley-vch.de These efforts are focused on creating new molecules with improved physicochemical properties and enhanced targeting capabilities.

Amino Acid Analogues and Modifications

One significant area of research has been the exploration of positional isomers of BPA. 3-Borono-L-phenylalanine (3-BPA), the meta-isomer of the clinically used 4-BPA, has been synthesized and evaluated as a potential alternative. wiley-vch.de A key advantage of 3-BPA is its markedly improved water solubility compared to 4-BPA. researchgate.netwiley-vch.de This higher solubility is attributed to its asymmetric conformation and could potentially simplify formulation and administration. wiley-vch.de

Studies have shown that the water solubility of 3-BPA can be over 100 times higher than that of 4-BPA. researchgate.netacs.org This allows for the preparation of administration solutions without the need for solubilizing agents like fructose, which are often required for 4-BPA formulations. wiley-vch.deacs.org Importantly, in vitro and in vivo experiments have indicated that the tumor accumulation and biodistribution of 3-BPA are comparable to that of 4-BPA, suggesting that it could be a viable and perhaps superior agent for BNCT. researchgate.netwiley-vch.deacs.org

CompoundPosition of Boronic AcidReported Water Solubility
4-Borono-L-phenylalanine (4-BPA)paraLow
3-Borono-L-phenylalanine (3-BPA)meta>100x higher than 4-BPA researchgate.netacs.org

Peptide Conjugates and Targeted Delivery Systems

To enhance the selective delivery of ¹⁰B to tumor cells, various strategies involving the conjugation of BPA to targeting moieties have been explored. These approaches aim to leverage specific biological pathways that are upregulated in cancer cells.

One innovative approach involves the construction of a tyrosine kinase inhibitor-L-p-boronophenylalanine (TKI-BPA) conjugate. nih.govlookchem.com By coupling BPA to a TKI like lapatinib, the resulting molecule is designed to be selectively taken up by cancer cells that overexpress the target kinase. nih.govlookchem.com This strategy not only aims to improve targeting but has also been shown to increase the solubility of the boron-containing agent. nih.govlookchem.com

Another promising strategy utilizes cell-penetrating peptides (CPPs) to facilitate the entry of boron agents into tumor cells. nih.gov For example, angiopep-2, a peptide known for its ability to cross the blood-brain barrier, has been conjugated to ¹⁰B. nih.gov The resulting conjugate, ANG-B, demonstrated enhanced cellular uptake in vitro and improved tumor accumulation in vivo in a glioma model when compared to BPA alone. nih.gov This suggests that peptide-based delivery systems can overcome physiological barriers and improve the therapeutic index of BNCT. nih.gov

Furthermore, the Z33 peptide, which binds to the Fc region of antibodies, has been conjugated to a dodecaborate (B577226) cage. researchgate.net This "cassette" system allows for the targeting of cancer cells by binding to a tumor-specific antibody, thereby directing the boron payload to the desired site. researchgate.net The induction of macropinocytosis, a cellular uptake mechanism, can further enhance the internalization of the boron conjugate. researchgate.net These targeted delivery systems hold significant potential for increasing the concentration of ¹⁰B in tumors while minimizing exposure to healthy tissues, a critical factor for the success of BNCT. escholarship.org

Delivery SystemTargeting MoietyRationale
TKI-BPATyrosine Kinase Inhibitor (e.g., Lapatinib)Targets cancer cells overexpressing the specific kinase, improves solubility. nih.govlookchem.com
ANG-BAngiopep-2 (Cell-Penetrating Peptide)Enhances penetration of physiological barriers like the blood-brain barrier. nih.gov
Z33-DodecaborateZ33 PeptideBinds to tumor-targeting antibodies for specific delivery. researchgate.net

Polymer-Based and Liposomal Systems

The encapsulation and delivery of ¹⁰BPA using macromolecular structures like polymers and liposomes represent a significant leap forward in optimizing boron delivery. These systems aim to improve the biocompatibility, solubility, and tumor accumulation of boron agents.

Lipoic Acid-Boronophenylalanine-Derived Multifunctional Vesicles

A notable innovation in this area is the development of multifunctional vesicles derived from lipoic acid-boronophenylalanine (LA-BPA). nih.gov These derivatives are ingeniously designed with a short-chain polyethylene (B3416737) glycol (PEG) spacer, which facilitates their self-assembly into vesicular structures under specific pH conditions. nih.govresearchgate.net This pH-dependent reversible assembly is a key feature of their design. nih.gov

The phenylboronic acid groups on the vesicles' surface play a crucial role in targeting cancer cells by binding to sialic acid, which is often overexpressed on tumor cell surfaces. nih.govresearchgate.net This interaction leads to a cascade of events within the cancer cell, including the depletion of cellular glutathione (B108866) and an increase in reactive oxygen species (ROS), ultimately inducing apoptosis through mitochondrial dysfunction and mitophagy. nih.govresearchgate.net

These vesicles have demonstrated high efficiency in encapsulating other therapeutic agents, such as doxorubicin (B1662922), and feature a glutathione-responsive release mechanism. nih.govresearchgate.net Furthermore, derivatives containing the ¹⁰B isotope, with up to 1.6% boron content, have been engineered for incorporation into these vesicles, highlighting their potential for combined chemotherapy and BNCT. nih.govresearchgate.net

Table 1: Characteristics of Lipoic Acid-Boronophenylalanine (LA-BPA) Vesicles

Feature Description Reference
Composition Lipoic acid-boronophenylalanine (LA-BPA) derivatives with a polyethylene glycol (PEG) spacer. nih.govresearchgate.net
Assembly pH-dependent reversible self-assembly into vesicles. nih.gov
Targeting Mechanism Phenylboronic acid groups bind to sialic acid on cancer cells. nih.govresearchgate.net
Cellular Impact Depletes glutathione, elevates reactive oxygen species (ROS), induces apoptosis. nih.govresearchgate.net
Boron Content Can incorporate ¹⁰B isotope with up to 1.6% boron. nih.govresearchgate.net

| Drug Delivery | High encapsulation efficiency for drugs like doxorubicin with glutathione-responsive release. | nih.govresearchgate.net |

Hybrid Boron Carriers

To augment the boron payload and enhance the selectivity of BPA, researchers have developed hybrid carriers that conjugate BPA with other boron-rich molecules or targeting moieties.

Boronophenylalanine–Amide Alkyl Dodecaborate (BADB) Synthesis

Boronophenylalanine–amide alkyl dodecaborate (BADB) is a novel compound that links BPA with a dodecaborate cage, significantly increasing the number of boron atoms per molecule. vulcanchem.comresearchgate.net This hybrid molecule was synthesized to combine the tumor-directing properties of phenylalanine with the high boron content and water solubility of dodecaborate. nih.gov BADB possesses 13 boron atoms per molecule and has a molecular weight of 547.82 g/mol . researchgate.netnih.gov

The rationale behind this design is to create a more potent boron delivery agent for BNCT. nih.gov While initial studies showed high accumulation at the cellular level, the in vivo delivery to brain tumor tissue via intravenous administration presented challenges. nih.gov However, when administered in combination with BPA, BADB demonstrated a significant prolongation of survival time in rat brain tumor models. vulcanchem.comnih.gov

Table 2: Properties of Boronophenylalanine–Amide Alkyl Dodecaborate (BADB)

Property Value/Description Reference
Molecular Composition Boronophenylalanine (BPA) linked to a dodecaborate cage. vulcanchem.comresearchgate.net
Boron Atoms per Molecule 13 researchgate.netnih.gov
Molecular Weight 547.82 g/mol researchgate.netnih.gov

| Key Features | High boron content per molecule; combines targeting properties of phenylalanine with the payload of dodecaborate. | nih.gov |

Tyrosine Kinase Inhibitor-L-p-Boronophenylalanine (TKI-BPA) Construction

Another innovative approach involves the construction of a hybrid molecule by covalently coupling L-p-boronophenylalanine (BPA) with a tyrosine kinase inhibitor (TKI), such as lapatinib. frontiersin.orgnih.gov The primary goal of this strategy is to enhance the selectivity of boron delivery by leveraging the targeting capabilities of the TKI. frontiersin.orgnih.gov Lapatinib, for instance, targets and inhibits HER1 and HER2 tyrosine kinases, which are often overexpressed in certain types of cancer cells. frontiersin.orgnih.gov

By conjugating BPA with a TKI, the resulting TKI-BPA molecule is designed to be preferentially taken up by tumor cells that express the target kinase. frontiersin.orgnih.gov In addition to improved targeting, this approach has also been shown to increase the aqueous solubility of the boron agent by more than six times compared to BPA alone. frontiersin.orgnih.gov This enhanced solubility is a significant advantage for potential clinical applications. frontiersin.org

Table 3: Features of Tyrosine Kinase Inhibitor-L-p-Boronophenylalanine (TKI-BPA)

Feature Description Reference
Structure Covalent conjugate of L-p-boronophenylalanine (BPA) and a tyrosine kinase inhibitor (e.g., lapatinib). frontiersin.orgnih.gov
Targeting Utilizes the TKI's affinity for specific receptors (e.g., HER1, HER2) on tumor cells to improve selectivity. frontiersin.orgnih.gov
Solubility More than 6 times higher than BPA alone. frontiersin.orgnih.gov

| Rationale | To improve the targeting and efficiency of boron delivery for BNCT. | frontiersin.orgnih.gov |

Cellular and Molecular Mechanisms of Boronophenylalanine B 10 Localization

Transporter-Mediated Cellular Uptake Mechanisms

The entry of BPA-B10 into cells is not a passive process but is actively mediated by specific protein transporters embedded in the cell membrane. These transporters, which are typically involved in the uptake of amino acids, recognize BPA-B10 as a substrate due to its structural similarity to the amino acid phenylalanine.

The L-type Amino Acid Transporter 1 (LAT1), also known as SLC7A5, is a pivotal player in the cellular uptake of BPA-B10. LAT1 is an amino acid transporter that is frequently overexpressed in various types of cancer cells to meet their increased demand for nutrients required for proliferation. This overexpression makes LAT1 a key target for delivering therapeutic agents like BPA-B10 to tumor cells.

Research has consistently demonstrated that LAT1 is a primary transporter for BPA-B10. Studies using human cancer cell lines have shown a direct correlation between the level of LAT1 expression and the rate of BPA-B10 uptake. For instance, at a concentration of 100 μM, the amount of LAT1 protein was found to be the major determinant of BPA uptake. This uptake via LAT1 is a sodium-independent process. The critical role of LAT1 is further underscored by findings that inhibiting LAT1 function, either with specific inhibitors like 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid or through competition with other LAT1 substrates such as phenylalanine, significantly reduces BPA-B10 accumulation in tumor cells.

The functional status of LAT1 has been shown to be a more significant factor in BPA-B10 uptake than the proliferative state of the tumor cells alone. Dual-labeling studies in human glioblastoma and metastatic tumors revealed that the number of LAT1-expressing cells was significantly higher than the number of proliferating cells, suggesting that BPA-based therapies might target a larger fraction of the tumor cell population than previously thought.

While LAT1 is a major contributor, other amino acid transporters also participate in the uptake of BPA-B10. Specifically, ATB0,+ (SLC6A14) and LAT2 (SLC7A8) have been identified as transporters capable of mediating BPA-B10 influx.

ATB0,+ is a sodium- and chloride-dependent transporter, and its contribution to BPA-B10 uptake becomes more pronounced at higher concentrations of the compound. For example, at a BPA concentration of 1000 μM, ATB0,+ can account for 20-25% of the total uptake in certain cancer cell lines like MCF-7.

LAT2, another member of the system L family, also transports BPA-B10. However, its affinity for BPA-B10 is lower than that of LAT1. LAT2 is more broadly expressed in normal tissues compared to the more tumor-specific expression of LAT1.

The transport of BPA-B10 by LAT1, LAT2, and ATB0,+ follows Michaelis-Menten kinetics, indicating a saturable transport process. The kinetic parameters, namely the Michaelis constant (Km) and the maximum velocity (Vmax), quantify the affinity and capacity of these transporters for BPA-B10.

TransporterKm (μM)Vmax (pmol/oocyte/min)
LAT1 20.3 ± 0.81.32 ± 0.2
LAT2 88.3 ± 5.65.8 ± 0.9
ATB0,+ 137.4 ± 11.719.7 ± 0.9
Data from studies on human aromatic amino acid transporters expressed in Xenopus oocytes.

These kinetic values reveal that LAT1 has the highest affinity for BPA-B10 (lowest Km value), while ATB0,+ has the lowest affinity. The affinities of these transporters for BPA-B10 are comparable to their affinities for endogenous amino acids, suggesting they can effectively mediate its uptake in a physiological context.

The distinct kinetic properties and expression patterns of LAT1 and ATB0,+ lead to their differential roles in BPA-B10 uptake depending on the concentration of the compound.

At lower, near-physiological concentrations (e.g., 100 μM), the high-affinity transporter LAT1 is the dominant player in BPA-B10 uptake. The uptake rate under these conditions is largely sodium-independent and correlates strongly with the level of LAT1 protein expression in cancer cells.

Conversely, at higher concentrations (e.g., 1000 μM), the contribution of the low-affinity, high-capacity transporter ATB0,+ becomes significant. This suggests that at the higher doses sometimes used in clinical settings, both LAT1 and ATB0,+ could play a substantial role in the accumulation of BPA-B10 in tumors that express both transporters.

The uptake of BPA-B10 can be influenced by the presence of endogenous amino acids that also serve as substrates for the same transporters. This interaction can be complex, leading to either inhibition or stimulation of BPA-B10 uptake.

Simultaneous exposure of cells to BPA-B10 and other L-type amino acids, such as L-tyrosine, can lead to competition for the same transporter binding sites, resulting in decreased BPA-B10 uptake. However, a phenomenon known as "trans-stimulation" has also been observed. Pre-loading cells with certain amino acids, like L-tyrosine or L-DOPA, can increase the intracellular concentration of these amino acids. This creates a steep outward concentration gradient that can drive the exchange transport of extracellular BPA-B10 into the cell via the antiport mechanism of transporters like LAT1. This pre-loading strategy has been shown to enhance the accumulation of BPA-B10 in various cancer cell lines.

Intracellular Trafficking and Retention Mechanisms

Following its transport across the cell membrane, the fate of BPA-B10 within the cell is less well-defined, but it is understood to be a dynamic process involving retention and potential metabolic incorporation. The retention time of BPA-B10 in tumor cells is a critical factor for its therapeutic efficacy. A significant challenge is its relatively short retention time due to the antiport mechanism of its transporters.

Once inside the cell, BPA-B10 is thought to be retained through several potential mechanisms. One proposed mechanism is its incorporation into proteins, although the extent to which this occurs is still under investigation. Another possibility is its involvement in other metabolic pathways. The intracellular concentration of BPA-B10 is the result of the balance between its influx, efflux, and any intracellular sequestration or metabolism.

Further research is needed to fully elucidate the specific pathways of intracellular trafficking and the precise mechanisms that govern the retention of BPA-B10 within target cells, as these processes are crucial for optimizing its therapeutic effect.

Molecular Interactions and Specificity within Cellular Microenvironments

The selective accumulation of therapeutic agents in tumor cells is a cornerstone of effective cancer therapy. For Boronophenylalanine B-10 (BPA), the primary mechanism of cellular uptake is through amino acid transporters, such as L-type Amino Acid Transporter 1 (LAT1), which are often overexpressed in malignant cells. mdpi.comnih.gov However, emerging research into the broader family of phenylboronic acids (PBA), of which BPA is a derivative, has illuminated a promising alternative targeting strategy centered on the unique glycosylation patterns of cancer cells, specifically the overexpression of sialic acid residues. thno.orgnih.gov

Aberrant sialylation is a hallmark of many cancers, leading to a dense layer of sialylated glycans on the cancer cell surface. frontiersin.orgnih.gov This dense negative charge contributes to cancer progression and metastasis. rsc.org The phenylboronic acid moiety has the unique ability to form reversible covalent bonds with diols, such as those found in sialic acids. thno.org This interaction is notably pH-dependent, with a stronger binding affinity in the acidic microenvironment characteristic of tumors (pH ~6.5) compared to the physiological pH of healthy tissues (pH 7.4). thno.orgresearchgate.net This pH-sensitivity provides a potential mechanism for tumor-specific targeting.

While the direct interaction of unmodified this compound with sialic acids as a primary uptake mechanism is not extensively documented, studies on BPA derivatives have demonstrated the viability of this targeting approach. These modified forms of BPA leverage the inherent affinity of the phenylboronic acid group for sialic acid to enhance tumor-specific delivery.

One notable example involves lipoic acid-boronophenylalanine (LA-BPA) derivatives. nih.govnih.gov These derivatives can self-assemble into vesicles that target cancer cells by binding to sialic acid via their phenylboronic acid groups. nih.govnih.govresearchgate.net This interaction facilitates the delivery of the boron-containing compound to cancer cells. Research has shown that these LA-BPA vesicles can be internalized by cancer cells, demonstrating the potential of using the sialic acid-binding property for targeted therapy. nih.gov

Another derivative, 5-boronopicolinic acid (5-BPA), has shown an exceptionally high binding affinity to sialic acid in acidic conditions. mdpi.comfrontiersin.org While not a direct modification of this compound, the principles guiding its design are highly relevant. Nanomedicines functionalized with 5-BPA have demonstrated increased intracellular drug delivery in acidic environments and enhanced accumulation in tumors rich in sialic acid, particularly in cancer stem-like cells. frontiersin.org This highlights the potential of engineering the boronic acid ligand to optimize sialic acid targeting.

The table below summarizes key findings from research on boronic acid derivatives targeting sialic acid.

Derivative/SystemKey FindingsResearch Focus
Lipoic acid-boronophenylalanine (LA-BPA) vesicles Target cancer cells by binding to sialic acid via phenylboronic acid groups; exhibit pH-dependent self-assembly. nih.govnih.govDevelopment of multifunctional vesicles for chemoradiotherapy. nih.gov
5-boronopicolinic acid (5-BPA) functionalized nanomedicines Show exceptionally high binding affinity to sialic acid at intratumoral pH (6.5), leading to enhanced tumor accumulation and efficacy against cancer stem-like cells. frontiersin.orgacs.orgEnhancing intratumoral targeting by modifying the chemical structure of phenylboronic acids. frontiersin.org
Phenylboronic acid (PBA)-installed polymeric micelles Demonstrate high affinity for sialic acid at intratumoral pH, improving cellular recognition and uptake in melanoma cells. nih.govTargeting sialylated epitopes in solid tumors. nih.gov

These findings indicate that while this compound itself is primarily taken up by amino acid transporters, its core structure contains a phenylboronic acid group with the inherent potential to target the aberrant sialylation of cancer cells. The development of BPA derivatives that exploit this interaction represents an active and promising area of research for enhancing the tumor specificity of boron-based cancer therapies. The strategy of targeting sialylated glycans, which are regulated by sialyltransferases, offers a complementary approach to the well-established LAT1-mediated uptake of BPA. mdpi.com

Preclinical Pharmacokinetics and Biodistribution Research

In Vitro Experimental Models for Boronophenylalanine B-10 Research

In vitro models, utilizing cancer cell lines, provide a controlled environment to investigate the fundamental cellular mechanisms of BPA uptake and retention. These studies are instrumental in elucidating the transporters involved and the kinetics of BPA accumulation at the cellular level.

Cellular Uptake and Efflux Studies in Various Cancer Cell Lines

The uptake of this compound is an active process primarily mediated by L-type amino acid transporters (LATs), which are often overexpressed in malignant cells. nih.govnih.gov Research across a variety of cancer cell lines has consistently demonstrated that BPA uptake is both time- and concentration-dependent.

Studies on gastric cancer cell lines, such as MKN45, have shown that boron concentration within the cells increases with both the duration of exposure and the concentration of BPA in the culture medium. nih.govfrontiersin.org For instance, at 3 hours of incubation, the boron concentration in MKN45 cells was significantly higher than at 1 hour. nih.govfrontiersin.org Similarly, investigations using human melanoma cell lines (MEL-J, A375, and M8) revealed distinct patterns of BPA uptake among the different lines, highlighting the heterogeneity of this process even within the same cancer type. nih.govresearchgate.net

In the context of brain tumors, research on glioblastoma cell lines U87 MG and GL261 also confirmed time-dependent uptake of BPA. nih.gov Furthermore, studies comparing glioma stem-like cells (GSLCs) with differentiated glioma cells have indicated that GSLCs can take up BPA more efficiently, which is a significant finding given the role of these cells in tumor recurrence. mdpi.com The intracellular boron concentration has been observed to be highest in SAS (oral squamous cell carcinoma), followed by FaDu (head and neck squamous cell carcinoma), and then U-87 MG (glioblastoma) cells. nih.gov

Cancer TypeCell Line(s)Key Findings on Cellular Uptake
Gastric CancerMKN45Time- and concentration-dependent uptake observed. Boron concentration at 3h is higher than at 1h. nih.govfrontiersin.org
MelanomaMEL-J, A375, M8Demonstrated different patterns of BPA uptake for each cell line. nih.govresearchgate.net
GlioblastomaU-87 MG, GL261Uptake occurs in a time-dependent manner. nih.gov Glioma stem-like cells show efficient BPA uptake. mdpi.com
Head and Neck CancerSAS, FaDuIntracellular boron concentration was highest in SAS cells, followed by FaDu cells. nih.gov

Cellular Accumulation Dynamics with this compound Derivatives

To enhance the efficacy of BNCT, various derivatives of BPA have been synthesized and evaluated. nih.gov The goal of creating these derivatives is often to increase the boron load per molecule or improve tumor selectivity. One such example includes amino acid derivatives incorporating a polyhedral borane, such as (o-carboranyl)-alanine (o-CAR). nih.gov These high-boron-load compounds are designed to deliver a greater number of boron atoms to the cancer cell, potentially increasing the therapeutic effect of neutron irradiation. The cellular accumulation dynamics of these derivatives are a key area of investigation to determine if the structural modifications translate to improved uptake and retention in cancer cells compared to the parent BPA molecule. nih.gov

In Vivo Animal Models for Biodistribution and Pharmacokinetic Assessments

In vivo studies using animal models are essential for understanding the pharmacokinetics and biodistribution of BPA in a complex biological system. These models allow for the assessment of how BPA is distributed among various organs and, most importantly, the degree to which it selectively accumulates in tumors.

Orthotopic and Subcutaneous Xenograft Models (e.g., Glioma, Melanoma, Gastric Cancer, Oral Carcinoma)

Xenograft models, where human cancer cells are implanted into immunocompromised animals (like nude mice), are widely used to study BPA biodistribution. Both subcutaneous (under the skin) and orthotopic (in the organ of origin) models are employed.

Glioma: Orthotopic xenograft models of human glioma, using cell lines like U87MG, have been used to evaluate boron concentration in intracranial tumors and surrounding normal brain tissue. nih.govnih.gov These studies are crucial for brain tumor applications of BNCT, where sparing healthy brain tissue is paramount. nih.gov Subcutaneous models are also utilized to assess anti-tumor effects. nih.gov

Melanoma: Nude mice implanted with human melanoma cells (e.g., MEL-J) have been used to perform detailed biodistribution studies. nih.gov

Gastric Cancer: Cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models using gastric cancer cells like MKN45 have been established in nude mice to measure boron uptake in tumors versus normal tissues. nih.govfrontiersin.orgnih.gov

Oral Carcinoma: The hamster cheek pouch model is a validated system for studying oral cancer and has been used to demonstrate that BPA delivers therapeutic concentrations of boron to tumor tissue. aacrjournals.org Animal models bearing human oral squamous cell carcinoma have also been employed. nih.gov

Spatiotemporal Biodistribution of this compound in Target Tissues and Organs

Following administration, the concentration of this compound is measured over time in various tissues to understand its distribution and clearance. In rats, after intravenous injection, the boron concentration in the blood decreases rapidly within the first 30 minutes, followed by a steadier decline. nih.gov The distribution pattern in tissues such as the heart, liver, lung, stomach, and small intestine often mirrors that in the blood. nih.gov However, the brain, kidney, and bladder can show different patterns. nih.gov

In glioma xenograft models, boron concentrations in the brain tend to remain stable over the observation period, whereas in blood, liver, kidney, and skin, a time-dependent decrease is observed. nih.gov Studies in mice with subcutaneous CT26 adenocarcinoma xenografts showed a maximum BPA content in the tumor at 1.5 hours after administration. cyberleninka.ru In gastric cancer xenograft models, boron has been shown to preferentially distribute in the tumor tissue compared to blood or other normal tissues. nih.govfrontiersin.org

Analysis of Tumor-to-Normal Tissue and Tumor-to-Blood Boron Concentration Ratios

The therapeutic efficacy of BNCT is highly dependent on achieving favorable tumor-to-normal tissue and tumor-to-blood boron concentration ratios. High ratios indicate selective accumulation of boron in the tumor, which allows for targeted destruction of cancer cells while sparing adjacent healthy tissue.

In a gastric cancer cell-derived xenograft (CDX) model, the boron concentration in the tumor (29.58 µg/g) was significantly higher than in the blood (8.81 µg/g) and various normal tissues. nih.govfrontiersin.org This resulted in a tumor-to-blood (T/B) ratio of 3.09 and tumor-to-normal tissue (T/N) ratios ranging from 1.45 (for lung) to 2.24 (for brain). nih.govfrontiersin.org Similar findings were observed in a patient-derived xenograft (PDX) model, with a T/B ratio of 3.61 and T/N ratios as high as 4.94 (for brain). frontiersin.org

In the hamster cheek pouch model of oral cancer, BPA administration led to a T/N ratio of 2.4:1 and a T/B ratio of 3.2:1. aacrjournals.org For glioblastoma, the mean T/B ratio has been reported to range from 1.4 to 4.7 in human patients, while for melanoma, the mean ratio was 3.40. nih.govisnct.net

Cancer ModelAnimal ModelTumor-to-Blood (T/B) RatioTumor-to-Normal Tissue (T/N) Ratios
Gastric Cancer (CDX)BALB/c nude mice3.09 nih.govfrontiersin.org1.45 (Lung) to 2.24 (Brain) nih.govfrontiersin.org
Gastric Cancer (PDX)BALB/c nude mice3.61 frontiersin.org2.13 (Muscle) to 4.94 (Brain) frontiersin.org
Oral CancerHamster3.2:1 aacrjournals.org2.4:1 aacrjournals.org
Glioblastoma (Human Data)N/A1.4 - 4.7 nih.govisnct.netN/A
Melanoma (Human Data)N/A3.40 nih.govisnct.netN/A

Factors Influencing this compound Distribution in Preclinical Models

The biodistribution of this compound (BPA) in preclinical models is a critical determinant of its potential efficacy and is influenced by several factors, most notably tumor type and the inherent physiological characteristics of different tissues. Research has consistently shown that BPA preferentially accumulates in tumor tissues compared to surrounding normal tissues and blood, a prerequisite for successful Boron Neutron Capture Therapy (BNCT). nih.gov

Studies in various animal models, including rats and mice with xenografts, have demonstrated significant variability in BPA uptake across different cancer cell lines. In vitro studies with melanoma cell lines, for instance, revealed different patterns of BPA uptake among them. nih.gov This variability extends to in vivo models. In murine models of gastric cancer, including both cell-derived xenografts (CDX) and patient-derived xenografts (PDX), boron is preferentially distributed in tumor tissue over blood and other normal tissues. frontiersin.org Similarly, in hepatocellular carcinoma models, BPA has been shown to achieve tumor-specific targeting. researchgate.net

The tumor-to-blood (T/B) and tumor-to-normal tissue (T/N) concentration ratios are key metrics in these studies. For gastric cancer CDX models, the boron concentration in the tumor (29.58 µg/g) was significantly higher than in the blood (8.81 µg/g), yielding a T/B ratio of approximately 3.09. frontiersin.org Ratios of tumor to other tissues like the heart, liver, lung, and brain were also favorable. frontiersin.org In hepatocellular carcinoma models, T/N and T/B ratios were reported to exceed 2 and 4, respectively, at 2 hours post-injection. researchgate.netresearchgate.net

The distribution in normal tissues also follows specific patterns. Following intravenous administration in rats, boron concentration patterns in the heart, liver, lung, stomach, and small intestine are similar to those in the blood. nih.gov However, the brain, kidney, and bladder show distinct distribution profiles. nih.gov The kidneys, in particular, tend to show high levels of radioactivity in biodistribution studies, indicating their role in elimination. nih.gov Conversely, boron concentration in the brain remains relatively low and stable over time, which is a significant finding for treating brain tumors. nih.gov

Furthermore, research suggests a correlation between tumor physiology and BPA uptake. A study in melanoma-bearing hamsters found a significant correlation between tumor temperature and the tumor-to-blood boron concentration ratio. nih.gov Additionally, a direct logistic correlation was observed between the tumor's proliferative status, as indicated by the Ki-67 marker, and the difference in boron concentration between the tumor and blood. nih.gov

Table 1: Boron Concentration and Tumor-to-Tissue Ratios in a Gastric Cancer CDX Mouse Model (1 hour post-injection)
TissueBoron Concentration (µg/g)Tumor-to-Tissue Ratio
Tumor29.58-
Blood8.813.09
Heart17.141.81
Liver14.172.22
Lung20.751.45
Brain13.272.24
Stomach17.031.85
Small Intestine15.711.95
Muscle15.022.01

Data derived from studies on gastric cancer cell-derived xenograft (CDX) models. frontiersin.org

Pharmacokinetic Modeling in Preclinical Research

Development of Compartmental Models for this compound Disposition

To understand and predict the concentration of this compound in the body over time, pharmacokinetic models are essential. The disposition of BPA is most commonly described by a two-compartment open model. researchgate.netnih.govresearchgate.net This model is particularly relevant for predicting B-10 concentrations in the blood following intravenous infusion of a BPA-fructose complex. researchgate.netnih.gov

The two-compartment model consists of:

A central compartment: This represents the blood and other well-perfused tissues where the drug distributes rapidly. researchgate.net

A peripheral compartment: This represents less-perfused tissues, where the drug distributes more slowly. researchgate.net

The model assumes that the compound is infused directly into the central compartment. The exchange of the drug between the central and peripheral compartments, as well as its elimination from the central compartment (primarily renal elimination), are governed by first-order rate constants. researchgate.netresearchgate.net The blood concentration profile typically shows a rise during infusion, followed by a biexponential decline, which reflects the redistribution and elimination phases. researchgate.netnih.gov

In some preclinical research, a three-compartment model has also been proposed to analyze drug metabolism with greater detail, for instance, by separating the injection site, the bloodstream, and a third compartment representing further distribution or metabolism. st-andrews.ac.uk While widely used for various compounds, the two-compartment model has been specifically and successfully applied to BPA pharmacokinetic data. researchgate.net

Evaluation of Model Parameters and Rate Constants

The two-compartment model for BPA disposition is defined by several key parameters and rate constants that quantify the movement of the drug. Based on pharmacokinetic studies, the blood B-10 concentration profile exhibits a biexponential disposition, with distinct half-lives for redistribution and elimination, estimated at approximately 0.32 hours and 8.2 hours, respectively. researchgate.netnih.gov

The primary rate constants that govern the kinetics in this model have been determined from experimental data. These constants describe the transfer of the drug between compartments and its elimination from the system. researchgate.netnih.gov

k₁₂: The rate constant for the transfer from the central to the peripheral compartment.

k₂₁: The rate constant for the transfer from the peripheral back to the central compartment.

k₁₀: The rate constant for elimination from the central compartment.

Another critical parameter is the volume of distribution of the central compartment (V₁), which relates the concentration of the drug in the plasma to the total amount of drug in the central compartment. researchgate.netnih.gov

Table 2: Mean Pharmacokinetic Parameters for a Two-Compartment Model of this compound
ParameterMean Value (± SD)Description
k₁₂0.0227 ± 0.0064 min⁻¹Rate constant from central to peripheral compartment
k₂₁0.0099 ± 0.0027 min⁻¹Rate constant from peripheral to central compartment
k₁₀0.0052 ± 0.0016 min⁻¹Elimination rate constant from central compartment
V₁0.235 ± 0.042 L/kgVolume of distribution of the central compartment

Data derived from pharmacokinetic studies in humans. researchgate.netnih.gov

Predictive Platforms for this compound Pharmacokinetics

To facilitate the clinical application of BNCT, user-friendly predictive platforms have been developed to estimate individual patient pharmacokinetics for BPA. nih.govnih.gov These platforms aim to accurately predict blood B-10 concentrations to help determine the optimal time for neutron irradiation. nih.gov

A key development in this area is the creation of a Bayesian predictive platform. nih.govnih.gov This approach utilizes a previously established population pharmacokinetic model as a prior distribution model. eventscribe.net By inputting a patient's real-time blood boron concentration data, the platform can generate patient-specific predictions. nih.gov The individual pharmacokinetic parameters are determined using Maximum a Posteriori Probability (MAP) estimation. nih.gov

These platforms are often built using sophisticated modeling software, such as NONMEM (nonlinear mixed-effects modeling), which is widely used in the pharmaceutical industry. nih.goveventscribe.net The robustness of the underlying model is assessed through methods like nonparametric bootstrap and visual predictive checks to ensure it can adequately predict observed concentrations. nih.gov To enhance usability in a clinical setting, user-friendly interfaces have been developed using tools like the R programming language and the Shiny package. nih.goveventscribe.net

Such a platform typically consists of several tools:

A data generation tool to format patient data for the modeling software. nih.gov

A Bayesian prediction tool that uses the input data to produce individualized B-10 pharmacokinetic predictions. nih.gov

A recommendation tool that can suggest an optimal neutron irradiation time based on the predicted blood boron concentrations. nih.gov

Sensitivity analyses are also conducted to identify the optimal timing and number of blood samples required for accurate individual predictions. eventscribe.net These predictive platforms have been shown to work stably and predict B-10 concentrations with high accuracy and precision, representing a significant step towards optimizing individualized therapy for patients undergoing BNCT. eventscribe.net

Advanced Analytical and Bioimaging Methodologies for Boronophenylalanine B 10 Research

Quantitative Analytical Techniques for Boronophenylalanine B-10 and Boron Content

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Optical Emission Spectrometry (ICP-OES/AES)

Inductively Coupled Plasma (ICP) techniques are cornerstone methods for the sensitive and accurate determination of the total boron-10 (B1234237) concentration in biological samples. nih.gov In both ICP-MS and ICP-OES (also known as Atomic Emission Spectrometry or AES), samples are typically subjected to acid digestion to break down the organic matrix before being introduced into a high-temperature argon plasma. nih.govfrontiersin.org The plasma atomizes and ionizes the boron atoms.

In ICP-MS, the resulting ions are guided into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for the specific quantification of the ¹⁰B isotope. researchgate.netnih.gov High-resolution ICP-MS (HR-ICP-MS) can be employed to overcome isobaric interferences, achieving a quantification limit for ¹⁰BPA of 10 µM (100 ng/mL for ¹⁰B). nih.gov

In ICP-OES/AES, the excited boron atoms in the plasma emit light at characteristic wavelengths, and the intensity of this emission is proportional to the boron concentration. frontiersin.orgmdpi.com This method is widely used for quality control of ¹⁰BPA-fructose infusion solutions and for measuring boron concentrations in blood, tumor, and normal tissues. frontiersin.orgnih.govmdpi.com While ICP-MS generally offers higher sensitivity, ICP-AES is a robust and reliable alternative. researchgate.netnih.gov Studies comparing the two methods on whole blood samples have shown a good correlation, ensuring the reliability of clinical measurements. nih.gov

Comparison of ICP-MS and ICP-AES for Boron Analysis in Blood Samples nih.gov
Comparison ParameterFindingCorrelation Coefficient (R²)
ICP-MS vs. ICP-AES (with wet-ashing)Mean concentration with ICP-MS was 5.8% lower0.88
ICP-MS vs. ICP-AES (without wet-ashing)Mean concentration with ICP-MS was 9.1% higher0.99

Ultra-High Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (UHPLC-MS/MS) for Molecular Speciation

While ICP-based methods excel at quantifying total elemental boron, they cannot distinguish the intact ¹⁰BPA molecule from its potential metabolites or other boron-containing species. For molecular speciation, hyphenated techniques such as UHPLC-MS/MS are employed. This method offers high specificity and sensitivity for the quantification of ¹⁰BPA itself. nih.gov

The UHPLC system first separates ¹⁰BPA from other components in a complex biological matrix, such as plasma. nih.gov The separated compound then enters a tandem mass spectrometer, where it is ionized, fragmented, and detected. By using multiple reaction monitoring (MRM), specific precursor-to-product ion transitions are tracked, providing excellent selectivity and quantitative accuracy. nih.gov A validated UHPLC-MS/MS method for ¹⁰BPA in rat plasma demonstrated a wide linear range and was successfully applied to pharmacokinetic studies. nih.gov

UHPLC-MS/MS Method Parameters for ¹⁰BPA Quantification in Rat Plasma nih.gov
ParameterSpecification
Chromatographic ColumnACQUITY UPLC HSS T3 (100 mm × 2.1 mm, 1.8 μm)
Mobile Phase0.5% formic acid aqueous solution and acetonitrile
Ionization ModePositive Electrospray Ionization (ESI)
Detection ModeMultiple Reaction Monitoring (MRM)
m/z Ion Pairs (BPA)209.1→120.1
Linear Range80-80000 ng/mL (r² = 0.9993)

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound and Complex Detection (¹⁰B-NMR, Proton NMR)

NMR spectroscopy is a powerful, non-invasive technique for detecting and characterizing ¹⁰BPA and its complexes. Direct detection of the ¹⁰B nucleus is challenging due to its very low gyromagnetic ratio and large quadrupole moment, which results in poor signal-to-noise. nih.govnih.gov Despite these difficulties, ¹⁰B-NMR has been used to determine ¹⁰BPA and its fructose complex in blood, with detection limits of 3 ppm for each species. nih.gov

A more common and feasible approach is Proton NMR (¹H NMR), which detects the protons on the ¹⁰BPA molecule. nih.govnih.gov The aromatic protons of ¹⁰BPA produce a distinct signature in a spectral region with low background signal, making this technique suitable for in vivo measurements. nih.govresearchgate.net ¹H NMR has been used to study the pharmacokinetics of ¹⁰BPA, to observe the dissociation of the BPA-fructose complex in vivo, and to detect ¹⁰BPA in ex vivo blood samples and in vivo brain tissues. nih.govallenpress.comresearchgate.net

NMR Spectroscopy Applications in ¹⁰BPA Research
TechniqueNucleus DetectedPrimary ApplicationReference
¹⁰B-NMR¹⁰BDirect quantification of ¹⁰BPA and ¹⁰BPA-fructose complex in blood. nih.gov
Proton (¹H) NMR¹HNon-invasive in vivo detection and pharmacokinetic studies of ¹⁰BPA. nih.govnih.govallenpress.com
¹¹B-NMR¹¹BAnalysis of BPA-Fructose complex in aqueous solution. osti.gov
¹³C-NMR¹³CCharacterization of the BPA-fructose complex formation. researchgate.net

Prompt Gamma Neutron Activation Analysis (PGNAA) for Bulk Boron Analysis

Prompt Gamma Neutron Activation Analysis (PGNAA) is a nuclear analytical technique renowned for its high accuracy in determining the total concentration of specific elements, including boron-10. nih.gov It is often considered a reference method for boron quantification in BNCT research. nih.govresearchgate.net The technique involves irradiating a sample with a beam of neutrons. When a ¹⁰B nucleus captures a neutron, it promptly emits a characteristic 478 keV gamma-ray, which is detected and quantified. nih.gov

PGNAA is an ex vivo technique used to measure bulk ¹⁰B concentrations in tissues and blood with high precision. nih.gov Although highly accurate, the method is invasive as it requires sample collection and does not provide information about the chemical form (speciation) of the boron. nih.gov Its primary role is in the precise validation of boron concentrations determined by other methods.

Fluorescence Spectrophotometry for this compound Quantification

Fluorescence spectrophotometry offers a simple, rapid, and cost-effective method for the specific quantification of ¹⁰BPA. nih.gov This technique leverages the intrinsic fluorescence of the phenylalanine moiety within the ¹⁰BPA molecule. By exciting the sample at a specific wavelength (e.g., 257 nm) and measuring the emitted fluorescence at another (e.g., 275 nm), the concentration of ¹⁰BPA can be determined. nih.gov A key advantage of this method is its ability to distinguish ¹⁰BPA from other non-fluorescent boron compounds, such as sodium borocaptate (BSH), making it valuable for studies involving the combined use of these agents. nih.gov Research has shown a positive linear correlation between fluorescence intensity and ¹⁰BPA concentration, with results comparable to those obtained by ICP methods. nih.gov

In addition to using intrinsic fluorescence, researchers have developed fluorescent probes that react specifically with boronic acids like ¹⁰BPA to produce a strong fluorescent signal. nih.govresearchgate.net These probes can be used for quantitative analysis and for microscopic imaging of intracellular ¹⁰BPA distribution. researchgate.net One such probe, BTTQ, was shown to detect BPA with a quantification limit of 10.27 µM. researchgate.net

Direct-Current Plasma Atomic Emission Spectroscopy (DCP-AES) for Intracellular Boron Content

Direct-Current Plasma Atomic Emission Spectroscopy (DCP-AES) is an analytical technique for the determination of total boron concentration in biological samples, including tissues and cells. nih.gov Similar in principle to ICP-AES, this method uses a direct-current plasma to excite atoms, which then emit light at element-specific wavelengths.

A method has been developed for boron determination in tissues and cells using DCP-AES, which involves solubilizing the samples with concentrated sulfuric acid and hydrogen peroxide. nih.gov This technique has demonstrated a sensitivity of 0.1 ppm for boron in a variety of matrices such as tumors, blood, liver, and cell suspensions. nih.gov The procedure is effective for measuring total boron content in small sample sizes, requiring as little as 50 mg of tissue or 5 x 10⁷ cells, making it a valuable tool for analyzing intracellular boron content with high precision and accuracy. nih.gov

Advanced Bioimaging Modalities for this compound Distribution

The therapeutic efficacy of Boron Neutron Capture Therapy (BNCT) is critically dependent on the selective accumulation of Boron-10 (¹⁰B) within tumor cells relative to surrounding healthy tissues. Consequently, the ability to accurately visualize and quantify the in vivo distribution of the boron delivery agent, this compound (BPA-B10), is paramount for treatment planning, dosimetry, and the prediction of therapeutic outcomes. A suite of advanced analytical and bioimaging methodologies has been developed and refined to investigate the macro- and microdistribution of BPA-B10. These techniques provide invaluable insights into the pharmacokinetics and intratumoral localization of this crucial compound.

Positron Emission Tomography (PET) Imaging with Fluorine-18 (B77423) Labeled Boronophenylalanine (FBPA-PET)

Positron Emission Tomography (PET) employing the fluorine-18 labeled analogue of Boronophenylalanine, 4-borono-2-¹⁸F-fluoro-L-phenylalanine (¹⁸F-FBPA), stands as a cornerstone for the non-invasive, quantitative assessment of BPA-B10 uptake in tumors. nih.gov This imaging modality allows for the estimation of ¹⁰B concentration within the tumor, which is crucial for determining patient eligibility for BNCT and for meticulous treatment planning. doi.org

Dynamic PET studies have revealed that ¹⁸F-FBPA gradually accumulates in high-grade gliomas following a bolus injection. nih.gov A key metric derived from these studies is the incorporation constant (Ic*), which is determined from the PET activity divided by the integrated plasma activity and typically reaches a constant level after approximately 42 minutes. nih.gov This constant provides a reliable reflection of ¹⁸F-FBPA accumulation in tumor tissue and serves as a basis for estimating the ¹⁰B concentration, with values shown to be in close agreement with direct measurements from surgical specimens. nih.gov

Research has demonstrated a correlation between the accumulation of ¹⁸F-FBPA and the degree of malignancy in gliomas. amegroups.org Furthermore, kinetic analysis using a three-compartment model has indicated that the rate constant K1, which represents the amino acid transport process, is a primary determinant of ¹⁸F-FBPA accumulation. amegroups.org In numerous clinical studies, a tumor-to-normal tissue (T/N) ratio of greater than 2.5 for ¹⁸F-FBPA uptake is often utilized as an inclusion criterion for patients to undergo BNCT. d-nb.info

ParameterDescriptionSignificance in BPA-B10 Research
Tracer 4-borono-2-¹⁸F-fluoro-L-phenylalanine (¹⁸F-FBPA)A positron-emitting analogue of BPA-B10 that allows for in vivo imaging of its distribution.
Key Metric Tumor-to-Normal Tissue (T/N) RatioA quantitative measure of the preferential uptake of the tracer in the tumor compared to surrounding healthy tissue. A ratio >2.5 is often a clinical benchmark. d-nb.info
Kinetic Analysis Three-Compartment Model (Rate Constants K1, k2, k3)Allows for a detailed understanding of the pharmacokinetics, with K1 (transport) being a major factor in accumulation. amegroups.org
Clinical Application Treatment Planning and Patient SelectionProvides essential data to estimate ¹⁰B concentration in tumors, guiding dosimetry and patient eligibility for BNCT. doi.org

Micro-Positron Emission Tomography (micro-PET) for Macro- and Microdistribution Studies

To investigate the distribution of boron at a preclinical level with high spatial resolution, micro-Positron Emission Tomography (micro-PET) is employed. This modality is particularly valuable for studying the macrodistribution of ¹⁸F-FBPA in small animal models, providing insights into the heterogeneous uptake of the tracer within tumors.

Alpha Track Autoradiography for Microscopic Boron Distribution

While PET-based methods provide information on the macroscopic distribution of BPA-B10, Alpha Track Autoradiography offers a means to visualize the microscopic distribution of ¹⁰B at the cellular level. plos.org This technique is predicated on the nuclear reaction that occurs when ¹⁰B captures a neutron, emitting an alpha particle and a lithium-7 (B1249544) nucleus. plos.org

The methodology involves placing a tissue sample containing BPA-B10 in contact with a solid-state nuclear track detector, such as a CR-39 film. doi.orgplos.org The sample-detector assembly is then irradiated with thermal neutrons. The alpha particles and lithium-7 ions emitted from the boron capture reactions create latent tracks in the detector material. plos.org Through a process of chemical etching, these tracks are enlarged and made visible under an optical microscope. doi.orgplos.org The density of these alpha tracks is directly correlated with the concentration of ¹⁰B in the tissue sample. doi.org

This technique has been instrumental in demonstrating the accumulation of ¹⁰B compounds within transplanted rat brain tumors while showing minimal uptake in the surrounding normal brain parenchyma. plos.org By correlating the track density with calibration standards, a quantitative assessment of boron concentration in different microscopic regions of a tissue section can be achieved. doi.org This high-resolution spatial information is crucial for understanding the cellular uptake and microdistribution of BPA-B10, which is fundamental to the radiobiological effectiveness of BNCT.

Methodological StepDescriptionPurpose
Sample Preparation A tissue section from a subject administered BPA-B10 is placed on a nuclear track detector (e.g., CR-39).To prepare the biological material for the detection of the boron neutron capture reaction.
Neutron Irradiation The sample-detector assembly is exposed to a thermal neutron flux.To induce the ¹⁰B(n,α)⁷Li reaction.
Particle Emission & Track Formation Alpha particles and ⁷Li ions are emitted and create latent damage tracks in the detector.To record the spatial location of the boron capture events.
Chemical Etching The detector is treated with a chemical agent (e.g., NaOH solution) to enlarge the latent tracks.To make the microscopic tracks visible for analysis.
Microscopic Analysis The etched tracks are visualized and counted using an optical microscope.To determine the density and distribution of the tracks, which correlates to ¹⁰B concentration.

Magnetic Resonance Spectroscopy (MRS) for Quantitative this compound Concentration

Magnetic Resonance Spectroscopy (MRS) has emerged as a non-invasive technique for the in vivo quantification of BPA-B10 concentration. researchgate.net Proton MRS (¹H-MRS) specifically targets the protons on the BPA molecule, allowing for its detection and measurement within a defined volume of tissue.

Initial studies have successfully identified the spectral signature of BPA, with major peaks detectable between 7.1 and 7.6 ppm. researchgate.net A T2 corrected quantification method has been developed and validated using phantoms with known BPA concentrations. researchgate.net This method utilizes the internal water signal as a reference standard and corrects for the T2 relaxation times of both BPA and water. researchgate.net The calculated BPA concentrations using this MRS technique have shown a very strong correlation with the actual concentrations, with a correlation coefficient of 0.99. researchgate.net

Further research has demonstrated the feasibility of using single-voxel MRS to measure BPA in vivo in patients at the clinical dose. researchgate.net The aromatic doublet of BPA, appearing between 7.0 and 7.3 ppm, has been identified as a useful spectral signature for detection in post-infusion blood and brain tumor tissue, with no significant interfering signals from endogenous metabolites in that spectral window. researchgate.net For a boron concentration of 34 μg ¹⁰B/g (equivalent to 3.4 mM BPA), a signal-to-noise ratio of approximately 4:1 has been achieved in vivo. researchgate.net These findings indicate that proton MRS is a highly accurate and promising technique for the non-invasive, in vivo quantification of BPA-B10, which can aid in the pharmacokinetic analysis essential for BNCT. researchgate.netresearchgate.net

Static Infrared Imaging in Animal Models

Static Infrared Imaging is an unconventional yet insightful modality that has been applied in animal models to indirectly study factors related to BPA-B10 biodistribution. This technique involves the use of a specially modified infrared camera to measure the body and tumor surface temperature of small animals. nih.gov

In studies involving nude mice implanted with human melanoma cells, static infrared imaging was used to monitor tumor temperature as the tumors grew. nih.gov The research revealed that as the tumors increased in size, their surface temperature consistently decreased, with values ranging from 37°C down to 23°C. nih.gov A significant finding from this research was the establishment of a correlation between the tumor temperature and the tumor-to-blood boron concentration ratio. nih.gov A rational function fit of the data yielded a strong correlation (R² = 0.7), suggesting that tumor temperature, as a potential indicator of metabolic activity or vascularization, may be linked to the preferential uptake of BPA. nih.gov This method, while not a direct measure of boron concentration, provides a non-invasive way to assess a physiological parameter that correlates with the biodistribution of BPA-B10, potentially offering a complementary screening tool in preclinical research. researchgate.net

Comparative Analyses of Boronophenylalanine B 10 with Emerging Boron Delivery Agents

Mechanistic Comparisons with Sodium Borocaptate (BSH)

Boronophenylalanine (BPA) and sodium borocaptate (BSH) have historically been the two most clinically utilized boron delivery agents for BNCT, yet they operate on fundamentally different uptake mechanisms. BPA, an amino acid analog, is actively transported into tumor cells primarily through the L-type amino acid transporter 1 (LAT1), which is often overexpressed in malignant cells. nih.govnih.gov This active transport mechanism allows BPA to accumulate selectively in tumors.

In contrast, the uptake of BSH is largely passive and depends on the disruption of the blood-brain barrier (BBB) within the tumor, making it a less specific agent for tumors where the BBB is intact. nih.govnih.gov BSH is thought to enter tumor cells via passive diffusion through the plasma membrane. nih.gov This mechanistic difference leads to distinct intracellular distributions: BPA tends to have a heterogeneous distribution within the tumor, concentrating in actively dividing cells, while BSH is distributed more homogeneously. nih.govnih.gov The reliance of BSH on a compromised BBB has limited its use, particularly in comparison to the more targeted approach of BPA. nih.govrsc.org

FeatureBoronophenylalanine (BPA)Sodium Borocaptate (BSH)
Uptake Mechanism Active transport via L-type amino acid transporter 1 (LAT1). nih.govnih.govPassive diffusion, dependent on blood-brain barrier disruption. nih.govnih.gov
Tumor Specificity High, due to LAT1 overexpression in cancer cells. nih.govLower, relies on compromised vasculature. mdpi.com
Intracellular Distribution Heterogeneous, concentrates in proliferating cells. nih.govnih.govRelatively homogeneous. nih.gov
Clinical Use Focus Widely used for various cancers including brain tumors, head and neck cancer, and melanoma. nih.govnih.govPrimarily used for high-grade gliomas where the BBB is significantly disrupted. nih.govnih.gov

Comparative Biodistribution and Pharmacokinetics with Novel Boron Compounds

The biodistribution and pharmacokinetic profiles of boron delivery agents are critical determinants of their success in BNCT. An ideal agent should achieve high tumor-to-normal tissue (T/N) and tumor-to-blood (T/B) boron concentration ratios. nih.gov

Studies in patients with glioblastoma have shown that BPA achieves mean tumor-to-blood ratios ranging from 1.4 to 4.7. nih.gov For melanoma, the mean T/B ratio was found to be 3.40 ± 0.83. nih.gov In contrast, BSH typically shows lower tumor-to-blood ratios, around 0.6 ± 0.2 in glioblastoma patients. mdpi.com

Novel boron compounds are being developed to improve upon the pharmacokinetics of BPA and BSH. For instance, boron-containing porphyrins have demonstrated high tumor accumulation and longer retention times, leading to superior T/N and T/B ratios compared to BPA and BSH. iiarjournals.org Similarly, liposomes and other nanoparticles are being explored as carriers to enhance the circulation half-life and tumor accumulation of boronated compounds. nih.goviiarjournals.org For example, some liposomal formulations have achieved average boron concentrations of 73.2–77.6 µg ¹⁰B/g of tumor tissue, which is well above the therapeutic threshold. mdpi.com

The table below summarizes key pharmacokinetic parameters from various studies.

AgentTumor TypeTumor Boron Conc. (µg/g)Tumor-to-Blood RatioTumor-to-Normal Tissue Ratio
BPA Glioblastoma4.7 - 16.6 nih.gov1.4 - 4.7 nih.gov3.2 - 3.8 (Tumor/Normal Brain) nih.gov
BPA Melanoma-3.40 ± 0.83 nih.gov1.31 ± 0.22 (Skin/Blood) mdpi.com
BSH Glioblastoma17.1 ± 5.8 nih.gov0.6 ± 0.2 mdpi.com0.2 ± 0.02 (Normal Brain/Blood) mdpi.com
Boronated Porphyrins F98 Glioma (rats)~100 nih.govHigh (specific value not stated)High (specific value not stated)
Liposomal BSH Rabbit Hepatic Cells73.2 - 77.6 mdpi.com--

Evaluation of Enhanced Targeting Specificity and Boron Loading Capacity of Derivatives

A major focus of current research is the development of third-generation boron delivery agents, including derivatives of BPA, designed to overcome its limitations, such as poor water solubility and the need for high-dose infusions. nih.govnih.gov These new agents aim for enhanced targeting specificity and a higher boron payload per molecule.

Derivatives like geniposide-BPA (G-BPA) and salidroside-BPA (S-BPA) have been synthesized to improve water solubility and blood-brain barrier penetration. ccspublishing.org.cn In preclinical models, both G-BPA and S-BPA demonstrated superior efficacy and boron delivery capabilities compared to the clinically used fructose-BPA (F-BPA) complex. ccspublishing.org.cnccspublishing.org.cn Another approach involves conjugating BPA to molecules that target specific cancer markers, such as tyrosine kinase inhibitors (TKI-BPA), which has shown excellent selectivity and significantly increased solubility. frontiersin.org

Increasing the boron loading capacity is another key strategy. This involves creating molecules that carry a higher number of boron atoms. Boron cage compounds, such as carboranes, are being incorporated into amino acid structures to increase the boron content per molecule. mdpi.com Additionally, boron-containing nanoparticles and liposomes can encapsulate a large number of boron atoms, effectively delivering a high boron concentration to the tumor site. mdpi.comiiarjournals.org For example, liposomes have been shown to deliver therapeutic amounts of boron, exceeding the 30 µg ¹⁰B/g considered sufficient for effective BNCT. mdpi.com These advancements hold the promise of improving the therapeutic index of BNCT by delivering a more potent dose of boron to cancer cells while minimizing exposure to healthy tissues.

Derivative/ApproachKey FeatureAdvantage over BPA
Geniposide-BPA (G-BPA) Enhanced water solubility and BBB penetration. ccspublishing.org.cnImproved performance and boron delivery compared to F-BPA. ccspublishing.org.cnccspublishing.org.cn
Salidroside-BPA (S-BPA) Enhanced water solubility and BBB penetration. ccspublishing.org.cnOptimal BBB penetration capability in preclinical models. ccspublishing.org.cn
TKI-BPA Targeted delivery via tyrosine kinase inhibitor conjugation. frontiersin.orgImproved selectivity and >6-fold higher solubility. frontiersin.org
Boronated Porphyrins High boron content and dual-modality (BNCT/PDT) potential. iiarjournals.orgLonger tumor accumulation and higher T/N, T/B ratios. iiarjournals.org
Liposomal Boron Agents High boron encapsulation capacity. mdpi.comCan deliver >70 µg ¹⁰B/g to tumors, exceeding therapeutic needs. mdpi.com

Future Research Directions and Overcoming Scientific Challenges for Boronophenylalanine B 10

Development of Next-Generation Boron Delivery Agents with Improved Tumor Selectivity

A primary challenge in BNCT is achieving a high concentration of boron in the tumor relative to surrounding normal tissues and blood. nih.gov The ideal boron agent should exhibit high tumor selectivity, low systemic toxicity, and rapid clearance from normal tissues. nih.govnih.gov While BPA has shown efficacy, research is actively pursuing novel delivery strategies to improve upon its tumor-to-normal tissue ratios. isnct.netnih.gov

Key areas of development include:

Monoclonal Antibodies: Targeting tumor-specific antigens with boron-conjugated monoclonal antibodies is a promising strategy. For instance, antibodies targeting the epidermal growth factor receptor (EGFR) or the CD133 stem cell marker have been shown to deliver high levels of boron to glioma cells in preclinical studies. mdpi.com

Nanoparticles: Polymeric boron-containing nanoparticles are attractive due to their biological stability and ability to carry a large boron payload. mdpi.com Gold nanoparticles (AuNPs) linked to boron have demonstrated selective accumulation in gastric cancer xenografts, highlighting their potential as transport vehicles for BNCT. mdpi.com

Porphyrins and Derivatives: Boron-containing porphyrin compounds are being investigated because porphyrins naturally tend to accumulate in malignant cells and have low systemic toxicity. mdpi.commdpi.com Their intrinsic fluorescence also allows for detection and quantification of boron accumulation. mdpi.comnih.gov

Icosahedral Boron Clusters: Compounds like carboranes and metallacarboranes offer a high boron content and low toxicity. nih.gov These clusters can be attached to various nanocarriers, such as dendrimers and polymers, to create delivery systems with a high density of boron atoms. nih.gov

These next-generation agents aim to overcome the limitations of BPA, which carries only a single boron atom and can have suboptimal water solubility. mdpi.com

Table 1: Comparison of Next-Generation Boron Delivery Strategies

Delivery Strategy Mechanism Advantages
Monoclonal Antibodies Targets specific tumor surface antigens (e.g., EGFR). mdpi.com High specificity for tumor cells.
Nanoparticles (e.g., AuNPs) Accumulates selectively in tumors due to the enhanced permeability and retention (EPR) effect. mdpi.com Biologically stable, can deliver large amounts of boron. mdpi.com
Porphyrins Naturally aggregate within malignant cells; can be functionalized with boron. mdpi.commdpi.com Low systemic toxicity, intrinsic fluorescence allows for boron tracking. mdpi.comnih.gov
Icosahedral Boron Clusters High-boron-content structures (e.g., carboranes) attached to nanocarriers. nih.gov Very high boron density per delivery molecule. nih.gov

Optimization of Boronophenylalanine B-10 Derivatives for Broader Research Applications

In parallel with developing new delivery systems, researchers are creating derivatives of the BPA molecule itself to enhance its properties. The goal is to improve water solubility, tumor targetability, and biodistribution. isnct.net BPA is primarily transported into cancer cells by L-type amino acid transporters (LATs), particularly LAT1, which is often overexpressed in tumors. nih.gov However, BPA is also transported by other transporters like LAT2 and ATB⁰,⁺, which can lead to accumulation in normal tissues. nih.gov

Recent research has focused on synthesizing fluorinated and α-methylated 3-borono-L-phenylalanine (3BPA) derivatives. isnct.net These modifications have shown significant promise:

Improved Solubility: 3BPA derivatives exhibit more than 10 times higher water solubility compared to the parent BPA compound. isnct.net

Enhanced Selectivity: Treatment with α-methylated 3BPA derivatives leads to decreased uptake by the LAT2 transporter while maintaining recognition by LAT1, which significantly improves LAT1/LAT2 selectivity. isnct.net

Favorable Biodistribution: Biodistribution studies have demonstrated that these derivatives result in reduced boron accumulation in non-target tissues like muscle and skin, leading to improved tumor-to-normal tissue ratios. isnct.net

By modifying the BPA structure, it is possible to create compounds that are more specific for the transporters that are overexpressed on cancer cells, thereby improving the therapeutic ratio of BNCT. nih.gov

Advancements in Pharmacokinetic Modeling and Predictive Platforms

Understanding and predicting the concentration of this compound in the blood and tissues over time is crucial for optimizing BNCT. nih.govnih.gov Pharmacokinetic (PK) modeling plays a vital role in determining the ideal time window for neutron irradiation to maximize the dose to the tumor while minimizing exposure to healthy tissues. nih.gov

A two-compartment open model has been successfully used to predict ¹⁰B concentrations in blood following the infusion of a BPA-fructose complex. nih.govresearchgate.netresearchgate.net This model, derived from clinical trial data, describes the initial rise in blood boron concentration during infusion, followed by a biexponential decline as the compound is redistributed and eliminated. nih.govresearchgate.net

Key Parameters from a Two-Compartment PK Model for BPA-Fructose:

Distribution half-life: 0.32 ± 0.08 hours nih.govresearchgate.net

Elimination half-life: 8.2 ± 2.7 hours nih.govresearchgate.net

Central compartment volume of distribution (V1): 0.235 ± 0.042 L/kg nih.govresearchgate.net

More recently, advancements have led to the development of user-friendly Bayesian predictive platforms. nih.gov These platforms can analyze real-time blood boron concentration data from a patient to generate individualized PK predictions. nih.gov This allows for a more precise determination of the optimal irradiation schedule for each patient, moving the field closer to personalized medicine. nih.gov Neural network-based methods are also being explored to rapidly predict 3D dose distributions, which could significantly reduce the time required for treatment planning compared to traditional Monte Carlo simulations. nih.gov

Table 2: Pharmacokinetic Model Rate Constants for BPA-Fructose

Rate Constant Description Mean Value (min⁻¹) ± SD
k12 Central to Peripheral Compartment 0.0227 ± 0.0064
k21 Peripheral to Central Compartment 0.0099 ± 0.0027
k10 Elimination from Central Compartment 0.0052 ± 0.0016

Data from pharmacokinetic studies of 24 patients in Phase I clinical trials. nih.govresearchgate.net

Elucidation of Compound Biological Effectiveness (CBE) Factors for this compound

The biological damage from BNCT is complex, resulting from a mixture of high-LET particles from the boron capture reaction and lower-LET radiation from the neutron beam itself. nih.gov To account for this, a concept called the Compound Biological Effectiveness (CBE) factor is used instead of the standard Relative Biological Effectiveness (RBE). nih.govnih.gov The CBE factor is a crucial value that relates the physical absorbed dose to the biological effect, and it uniquely accounts for the microdistribution of the boron compound within the tissue. nih.govnih.gov

CBE factors are determined experimentally for each combination of boron compound and tissue type and can vary significantly. nih.gov For example, the CBE factor for BPA in causing skin damage (moist desquamation) in hamsters was determined to be 2.4 ± 0.06. nih.gov

A key area of research is to better understand the structure of the CBE factor to make its value more predictable. nih.gov One analytical model has expressed the CBE factor for BPA in the central nervous system as a function of the boron concentration ratio between normal tissue and blood (N/B). nih.govresearchgate.net

CBE Factor Equation for BPA in CNS: Factor = 0.32 + (N/B) × 1.65 nih.govresearchgate.net

CBE Factor Equation for BPA in Lung: Factor = 0.32 + (N/B) × 1.80 nih.govresearchgate.net

These models suggest that the CBE factor is composed of different elements, including damage originating from boron within the blood vessels (intraluminal) and from boron that has extravasated into the tissue (extraluminal). researchgate.net Further elucidation of these factors is essential for accurate treatment planning and predicting the response of normal tissues to BNCT. nih.govnih.gov

Integration of Multi-Modal Research Approaches for Comprehensive this compound Characterization

A comprehensive understanding of BPA's behavior in the body requires the integration of multiple research modalities. A powerful example of this is the use of Positron Emission Tomography (PET) in conjunction with BNCT. By labeling BPA with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) to create 4-borono-2-¹⁸F-fluoro-L-phenylalanine ([¹⁸F]FBPA), researchers can visualize the biodistribution of the drug non-invasively before therapy. nih.govmdpi.com

This "theranostic" (therapy + diagnostic) approach offers several advantages:

Predictive Imaging: PET scans with [¹⁸F]FBPA can help predict the boron concentration in the tumor and normal tissues, aiding in patient selection and treatment planning. nih.gov

Treatment Monitoring: It allows for the real-time assessment of drug delivery and accumulation.

Dosimetry: The imaging data can be used to refine calculations of the radiation dose that will be delivered to the tumor and surrounding tissues. nih.gov

Q & A

Basic Research Questions

Q. How is Boronophenylalanine B-10 synthesized and characterized for use in boron neutron capture therapy (BNCT)?

  • Methodological Answer : BPA B-10 synthesis involves isotope enrichment (≥95% 10B purity) via substitution reactions, typically coupling phenylalanine with a boronic acid derivative. Characterization requires nuclear magnetic resonance (NMR) to confirm structural integrity (e.g., 1H and 11B NMR peaks for aromatic protons and boron coordination) and high-performance liquid chromatography (HPLC) to assess purity (>98%). For clinical use, identity and stability must be validated under physiological conditions (e.g., solubility in fructose solutions) .

Q. What methods are used to quantify B-10 concentrations in biological samples during BNCT research?

  • Methodological Answer : Three primary techniques are employed:

  • Neutron activation analysis : Measures 10B via gamma-ray emission post-neutron irradiation, with sensitivity down to 0.1 µg/g tissue .
  • Positron emission tomography (PET) : Uses F-18-labeled BPA analogs for real-time pharmacokinetic tracking, though limited by isotopic labeling complexity .
  • Proton NMR spectroscopy : Detects BPA-fructose complexes via distinct 1H resonances (e.g., 7.3–7.5 ppm aromatic signals), but sensitivity is hindered by low physiological boron concentrations (~10–30 µg/g) and signal-to-noise challenges .

Q. How does tumor cellularity influence BPA B-10 biodistribution in glioblastoma models?

  • Methodological Answer : Tumor boron uptake correlates linearly with viable tumor cell density. In glioblastoma patients, morphometric analysis of histologic sections reveals a 4:1 tumor-to-blood boron ratio, necessitating tissue sampling strategies that account for necrotic regions. Blood boron levels can estimate tumor doses if cellularity is pre-characterized via MRI or biopsy .

Q. What experimental design considerations are critical for preclinical BNCT studies using BPA B-10?

  • Methodological Answer : Key factors include:

  • Neutron beam parameters : Epithermal neutron flux (≥1×10⁹ n/cm²/s) and dose delivery timing (peaking at tumor boron concentration maxima) .
  • Animal models : Orthotopic glioblastoma or melanoma xenografts to mimic human pharmacokinetics .
  • Control groups : Compare with non-boronated agents or alternative therapies (e.g., proton therapy) to isolate BNCT effects .

Advanced Research Questions

Q. How can NMR signal-to-noise ratios be optimized for in vivo BPA B-10 pharmacokinetic studies?

  • Methodological Answer : Advanced NMR strategies include:

  • Hyperpolarization : Dynamic nuclear polarization (DNP) enhances 10B signal intensity by 10,000-fold, though clinical translation remains experimental .
  • Spectral editing : Suppress background signals (e.g., lipids, water) using J-difference or chemical shift-selective pulses .
  • High-field MRI : 7T scanners improve spectral resolution for detecting BPA-fructose complexes in brain tissues .

Q. What explains conflicting efficacy results between BPA-based BNCT and proton therapy in recent preclinical studies?

  • Methodological Answer : Discrepancies arise from:

  • Dose localization : BNCT’s alpha particles have shorter ranges (5–9 µm) vs. proton therapy’s broader Bragg peaks, requiring precise boron targeting .
  • Tumor heterogeneity : Variability in BPA uptake (e.g., 2.7–41.3 µg/g in glioblastoma) may obscure efficacy metrics .
  • Neutron beam calibration : Inadequate beam shaping or timing relative to boron clearance reduces therapeutic ratios .

Q. How do boron delivery agents like BPA and BSH compare in clinical BNCT applications?

  • Methodological Answer : Comparative studies should evaluate:

  • Pharmacokinetics : BPA achieves higher tumor-to-blood ratios (3:1) vs. BSH (1:1), but BSH has longer retention in cystic tumors .
  • Dosimetry : Monte Carlo simulations model alpha particle distribution, with BPA requiring shorter neutron irradiation times due to faster clearance .
  • Toxicity : BPA’s fructose complex reduces renal toxicity compared to BSH’s sodium borocaptate formulation .

Q. What strategies address the variability in BPA B-10 accumulation across tumor subtypes?

  • Methodological Answer : Approaches include:

  • Companion diagnostics : Use 18F-BPA PET to pre-screen patients for boron uptake eligibility .
  • Nanocarriers : Liposomal or antibody-conjugated BPA improves penetration in hypoxic tumors .
  • Dose fractionation : Split neutron irradiations to align with boron re-accumulation phases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Boronophenylalanine B-10
Reactant of Route 2
Reactant of Route 2
Boronophenylalanine B-10

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.